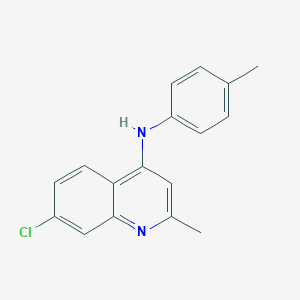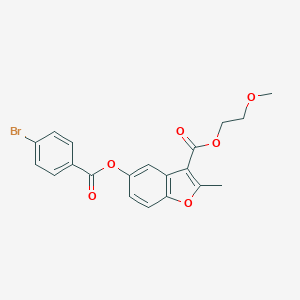
3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione is an organic compound with a complex structure that includes a pyrrole ring substituted with a phenyl group, a chloro group, and a dimethylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 3,5-dimethylaniline with a chloro-substituted pyrrole derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 60°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(3,5-dimethylanilino)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
- 3-Chloro-4-(3,5-dimethylanilino)-1-(2-methylphenyl)-1H-pyrrole-2,5-dione
Uniqueness
Compared to similar compounds, 3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the dimethylanilino moiety enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
303034-07-3 |
|---|---|
Molecular Formula |
C18H15ClN2O2 |
Molecular Weight |
326.8g/mol |
IUPAC Name |
3-chloro-4-(3,5-dimethylanilino)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-8-12(2)10-13(9-11)20-16-15(19)17(22)21(18(16)23)14-6-4-3-5-7-14/h3-10,20H,1-2H3 |
InChI Key |
JPMFNAIFYZTXOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(2-methylbenzo[h]quinolin-4-yl)amino]benzoate](/img/structure/B380072.png)

![ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B380075.png)

![Ethyl 3-[(2,6-dimethylquinolin-4-yl)amino]benzoate](/img/structure/B380078.png)
![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B380079.png)
![3-methylidene-1-N,2-N-bis[4-[(4-methylphenyl)sulfonylamino]phenyl]cyclopropane-1,2-dicarboxamide](/img/structure/B380081.png)

![Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B380084.png)
![[2,2-Dichloro-3-[(5-chlorothiophene-2-carbonyl)oxymethyl]cyclopropyl]methyl 5-chlorothiophene-2-carboxylate](/img/structure/B380086.png)

![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B380090.png)
![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-2-pyrazinecarbohydrazide](/img/structure/B380092.png)
